![molecular formula C16H11FO2S B10841706 2-Fluoro-4-[5-(3-hydroxyphenyl)-3-thienyl]phenol](/img/structure/B10841706.png)
2-Fluoro-4-[5-(3-hydroxyphenyl)-3-thienyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-[5-(3-hydroxyphenyl)-3-thienyl]phenol is an organic compound that features a unique combination of fluorine, hydroxyl, and thienyl groups attached to a phenolic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-[5-(3-hydroxyphenyl)-3-thienyl]phenol typically involves multi-step organic reactions. One common method includes the use of sodium hydride as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out under an argon atmosphere by heating the reaction mixture at 125°C for 24 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-4-[5-(3-hydroxyphenyl)-3-thienyl]phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the fluorine or thienyl groups.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in the presence of a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
2-Fluoro-4-[5-(3-hydroxyphenyl)-3-thienyl]phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential applications in studying biomolecule-ligand interactions and free energy calculations.
Industry: Utilized in the development of advanced materials, such as conducting polymers and flame retardants.
Mécanisme D'action
The mechanism of action of 2-Fluoro-4-[5-(3-hydroxyphenyl)-3-thienyl]phenol involves its interaction with specific molecular targets and pathways. The compound can act as an antagonist at certain receptors, such as the κ opioid receptor, inhibiting agonist-stimulated binding . This interaction can modulate various biological processes, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Fluoro-4-(4-hydroxyphenyl)phenol
- 2-Fluoro-5-(3-fluoro-4-hydroxyphenyl)phenol
- (2-Fluoro-4-hydroxyphenyl)boronic acid
Uniqueness
2-Fluoro-4-[5-(3-hydroxyphenyl)-3-thienyl]phenol is unique due to the presence of both fluorine and thienyl groups attached to the phenolic structure. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C16H11FO2S |
|---|---|
Poids moléculaire |
286.3 g/mol |
Nom IUPAC |
2-fluoro-4-[5-(3-hydroxyphenyl)thiophen-3-yl]phenol |
InChI |
InChI=1S/C16H11FO2S/c17-14-7-10(4-5-15(14)19)12-8-16(20-9-12)11-2-1-3-13(18)6-11/h1-9,18-19H |
Clé InChI |
MOBQDOLSPUFHFF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)O)C2=CC(=CS2)C3=CC(=C(C=C3)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



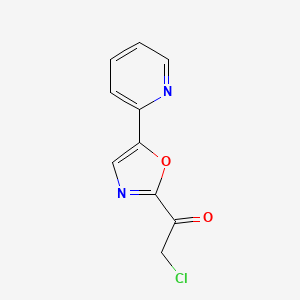


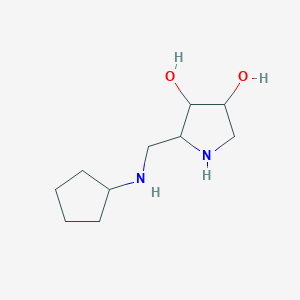
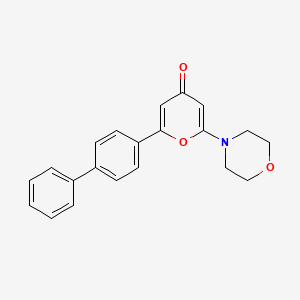
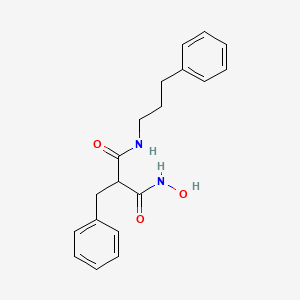
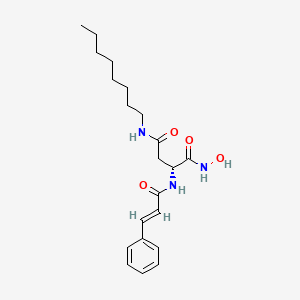
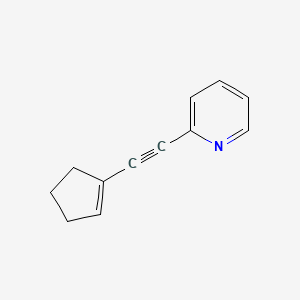
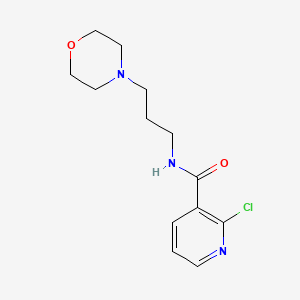
![2-Cyclopentyl-1H-imidazo[4,5-c]quinolin-4-ylamine](/img/structure/B10841679.png)
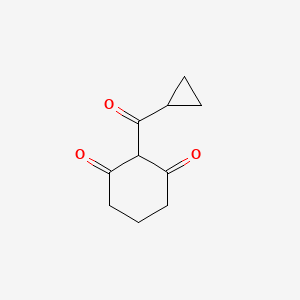
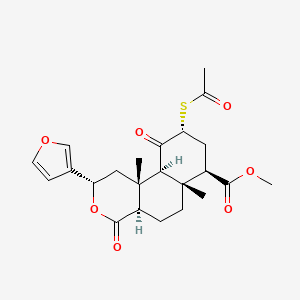
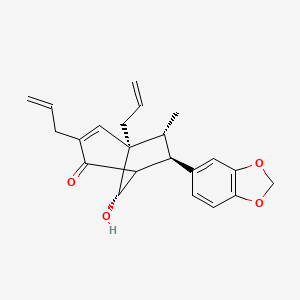
![2-Ethyl-4-(2-thiazolyl)thieno[3,2-d]pyrimidine](/img/structure/B10841704.png)